2-Chloro-4-isothiocyanato-1-methoxybenzene
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Overview
Description
2-Chloro-4-isothiocyanato-1-methoxybenzene is an organic compound with the molecular formula C8H6ClNOS. It is characterized by the presence of a chloro group, an isothiocyanato group, and a methoxy group attached to a benzene ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and material science.
Mechanism of Action
Mode of Action
The mode of action of 2-Chloro-4-isothiocyanato-1-methoxybenzene It is known that isothiocyanates, a group to which this compound belongs, are highly reactive with various amines . This suggests that the compound may interact with its targets through the formation of covalent bonds, leading to changes in the function or activity of the target molecules .
Biochemical Pathways
The biochemical pathways affected by This compound Given the reactivity of isothiocyanates with amines, it is plausible that this compound could interfere with pathways involving proteins or other amine-containing molecules . The downstream effects of such interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound As such, its bioavailability and pharmacokinetic profile remain largely unknown
Result of Action
The molecular and cellular effects of This compound are currently unknown due to the lack of research on this specific compound . Based on the known reactivity of isothiocyanates, it is possible that this compound could modify the structure and function of target molecules, potentially leading to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-isothiocyanato-1-methoxybenzene typically involves the reaction of 2-chloro-4-aminophenol with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents like dimethylbenzene are commonly used, and the reaction is often conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Safety measures are crucial due to the potential toxicity of the reagents involved .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-isothiocyanato-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanato group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Dimethylbenzene, dichloromethane, and other non-polar solvents.
Catalysts: Lewis acids or bases to facilitate substitution reactions.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-4-isothiocyanato-1-methoxybenzene has a wide range of applications in scientific research:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential in creating new materials with unique properties.
Biological Studies: Explored for its biological activity, including potential use as a molluscicidal agent.
Environmental Chemistry: Studied for its behavior as an environmental pollutant and its degradation pathways.
Comparison with Similar Compounds
- 2-Chloro-4-isothiocyanato-1-hydroxybenzene
- 2-Chloro-4-isothiocyanato-1-ethoxybenzene
- 2-Chloro-4-isothiocyanato-1-methylbenzene
Comparison: 2-Chloro-4-isothiocyanato-1-methoxybenzene is unique due to the presence of the methoxy group, which influences its reactivity and physical properties. Compared to its analogs with different substituents (e.g., hydroxy, ethoxy, or methyl groups), it may exhibit different solubility, boiling points, and reactivity patterns. These differences can be leveraged to tailor the compound for specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-4-isothiocyanato-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-11-8-3-2-6(10-5-12)4-7(8)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUNXTRDWRHQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=S)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23165-42-6 |
Source
|
Record name | 2-chloro-4-isothiocyanato-1-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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